2,2,2-Trifluoro-1-(5-methoxypyridin-2-YL)ethanone

Lipophilicity ADME Medicinal Chemistry

Researchers sourcing fluorinated pyridine building blocks often face irreproducibility risks when substituting regioisomers. 2,2,2-Trifluoro-1-(5-methoxypyridin-2-YL)ethanone (CAS 1060801-74-2) eliminates this variable with its defined 5-methoxy/2-trifluoroacetyl electronic profile. - Unique Reactivity: The opposing electron-donating methoxy and electron-withdrawing trifluoroacetyl groups create a distinct dipole for controlled heterocycle synthesis. - CNS Drug Design: Experimental LogP ~1.84 supports passive blood-brain barrier permeability while mitigating off-target binding. - Supply Assurance: Stocked in high purity and shipped globally under controlled conditions, ensuring direct progression from procurement to experimentation.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 1060801-74-2
Cat. No. B15319933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(5-methoxypyridin-2-YL)ethanone
CAS1060801-74-2
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C=C1)C(=O)C(F)(F)F
InChIInChI=1S/C8H6F3NO2/c1-14-5-2-3-6(12-4-5)7(13)8(9,10)11/h2-4H,1H3
InChIKeyJPUCUYHOYQWRNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone: Compound Profile


2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone (CAS 1060801-74-2) is a fluorinated pyridine derivative with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . It is characterized by a trifluoromethyl ketone group at the 1-position and a methoxy substituent at the 5-position of the pyridine ring. This compound is primarily utilized as a research chemical and a synthetic building block, with its structural features suggesting utility in the development of molecules for pharmaceutical and agrochemical applications .

2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone: Substitution Risks


While various pyridinyl trifluoroethanones may appear similar, direct substitution is not scientifically sound due to the profound influence of substituent position and electronic character. The specific combination of a 5-methoxy group and a 2-trifluoroacetyl group on the pyridine ring in this compound creates a unique electronic environment and steric profile. For instance, the 5-methoxy group is an electron-donating group (EDG) that activates the ring, while the 2-trifluoroacetyl group is strongly electron-withdrawing (EWG), creating a unique dipole and reactivity pattern . In contrast, analogs with chloro substituents, such as 1-(4,6-Dichloro-2-pyridinyl)-2,2,2-trifluoroethanone, are reported to have different electronic properties and stability profiles . Even a regioisomer like 2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethan-1-one [1] cannot be assumed to behave identically in a reaction or biological system. These subtle differences can lead to significant variations in reactivity, solubility, and binding affinity, rendering a generic substitution a high-risk strategy for experimental reproducibility.

2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone: Comparative Evidence


Lipophilicity vs Unsubstituted Analog

The lipophilicity of 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone, measured as LogP, is higher than that of the unsubstituted analog, 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone. This difference is critical for modulating membrane permeability and off-target binding in drug design .

Lipophilicity ADME Medicinal Chemistry

Methoxy Substituent and Lipophilicity

The presence of the methoxy group at the 5-position on the pyridine ring increases the lipophilicity of the molecule. This is quantitatively demonstrated by comparing the LogP of the target compound to a closely related trifluoromethoxy analog [1].

Lipophilicity ADME Medicinal Chemistry

Purity Standards for Procurement

For research and development purposes, the compound is commercially available with a specified purity, establishing a quality benchmark for procurement. This is a critical differentiator when sourcing from different suppliers or considering custom synthesis .

Purity Quality Control Procurement

Trifluoroacetyl vs Acetyl Reactivity

The trifluoroacetyl group is strongly electron-withdrawing, making the carbonyl carbon highly electrophilic. In contrast, the acetyl group in the non-fluorinated analog 1-(5-Methoxypyridin-2-yl)ethanone is less electrophilic, leading to different reaction rates and conditions for nucleophilic additions and condensations . This distinction is fundamental for synthetic route planning.

Synthetic Chemistry Building Block Selectivity

2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone: Key Applications


Designing CNS-Penetrant Drug Candidates

The moderate lipophilicity (LogP 1.83520 ) makes this compound an attractive building block for designing central nervous system (CNS) drug candidates. This property profile suggests a favorable balance between passive permeability across the blood-brain barrier and avoidance of excessive off-target binding or metabolic instability often associated with highly lipophilic molecules .

Synthesis of Trifluoromethyl-Substituted Heterocycles

The electrophilic nature of the trifluoroacetyl group makes this compound a versatile starting material for the construction of trifluoromethyl-containing heterocycles. It can participate in condensation reactions to form pyrazoles, isoxazoles, and other ring systems that are prevalent in pharmaceuticals and agrochemicals .

Optimizing Lead Compounds via Bioisosteric Replacement

In medicinal chemistry programs, this compound is well-suited for exploring bioisosteric replacements of a methoxy group with a trifluoromethyl group or vice versa. The comparable lipophilicity (XLogP3 2.1) to a trifluoromethoxy analog [1] provides a rationale for evaluating this specific substitution to modulate metabolic stability or target engagement without drastically altering the molecule's physicochemical profile [1].

Developing Novel Agrochemical Actives

The combination of a pyridine core and a trifluoroacetyl group is a common motif in modern agrochemicals due to the metabolic stability conferred by fluorine atoms. This compound's specific substitution pattern and available reactive handle (the ketone) make it a valuable intermediate for synthesizing new herbicides or fungicides with improved environmental persistence and potency profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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